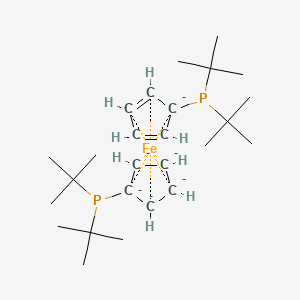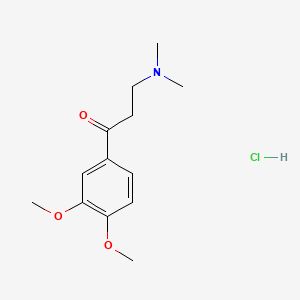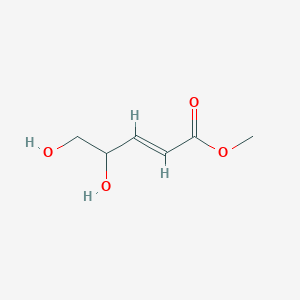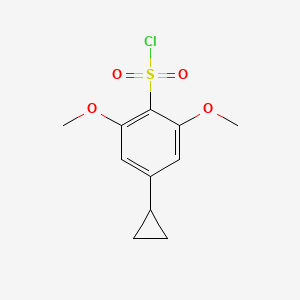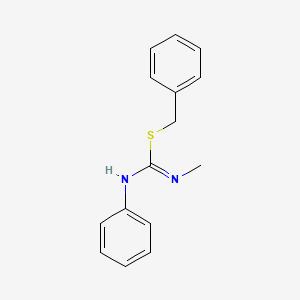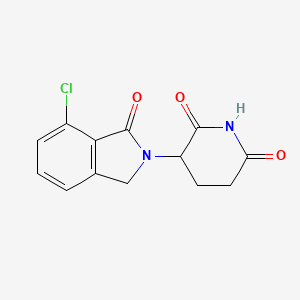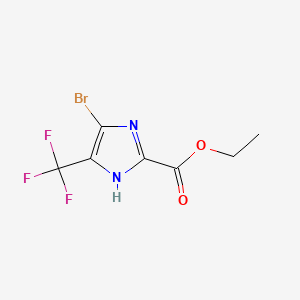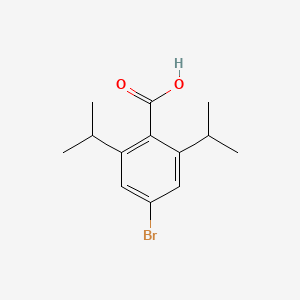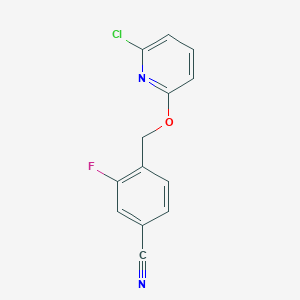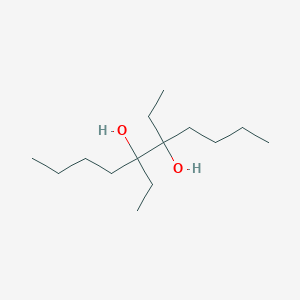
5,6-Diethyldecane-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diethyldecane-5,6-diol is an organic compound with the molecular formula C14H30O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a decane chain, with two ethyl groups (-C2H5) at the 5th and 6th positions. This compound is part of the larger family of alkanediols and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydroxylation of Alkenes: One common method involves the hydroxylation of 5,6-diethyldecene using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents.
Reduction of Esters: Another approach is the reduction of 5,6-diethyldecanoic acid esters using lithium aluminium hydride (LiAlH4) to yield the diol.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can undergo reduction reactions to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or sulfates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromic acid (H2CrO4).
Reduction: Lithium aluminium hydride (LiAlH4), hydrogen gas (H2) with a catalyst.
Substitution: Thionyl chloride (SOCl2) for halogenation, sulfuric acid (H2SO4) for sulfation.
Major Products Formed:
Oxidation: 5,6-Diethyldecanoic acid, 5,6-diethyl-1,10-decanedione.
Reduction: 5,6-Diethyldecene, decane.
Substitution: 5,6-Diethyldecyl chloride, 5,6-diethyldecyl sulfate.
Aplicaciones Científicas De Investigación
5,6-Diethyldecane-5,6-diol is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It is used in the study of lipid metabolism and cell membrane structure.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5,6-diethyldecane-5,6-diol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the context in which the compound is used.
Comparación Con Compuestos Similares
1,2-Decanediol
1,10-Decanediol
2,3-Diethyl-1,4-butanediol
3,4-Diethyl-1,5-pentanediol
Propiedades
Fórmula molecular |
C14H30O2 |
|---|---|
Peso molecular |
230.39 g/mol |
Nombre IUPAC |
5,6-diethyldecane-5,6-diol |
InChI |
InChI=1S/C14H30O2/c1-5-9-11-13(15,7-3)14(16,8-4)12-10-6-2/h15-16H,5-12H2,1-4H3 |
Clave InChI |
ZHJHNEVHVURDCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(C(CC)(CCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


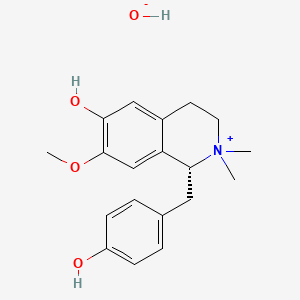
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
